molecular formula C24H24FN3 B12842333 alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile

alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile

Cat. No.: B12842333
M. Wt: 373.5 g/mol
InChI Key: JSKJHDUZGFEOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α,α-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile is a fluorinated aromatic nitrile derivative characterized by two 4-(dimethylamino)phenyl groups at the α-position of the acetonitrile moiety and a fluorine atom at the 2-position of the benzene ring. This structural configuration imparts unique electronic properties due to the electron-donating dimethylamino groups and the electron-withdrawing fluorine substituent.

Properties

Molecular Formula

C24H24FN3

Molecular Weight

373.5 g/mol

IUPAC Name

2,2-bis[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acetonitrile

InChI

InChI=1S/C24H24FN3/c1-27(2)20-13-9-18(10-14-20)24(17-26,22-7-5-6-8-23(22)25)19-11-15-21(16-12-19)28(3)4/h5-16H,1-4H3

InChI Key

JSKJHDUZGFEOBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

  • Formation of the Benzeneacetonitrile Core: : The initial step involves the preparation of the benzeneacetonitrile core, which can be achieved through a Friedel-Crafts acylation reaction. This reaction uses benzene and acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Introduction of Dimethylamino Groups: : The next step involves the introduction of dimethylamino groups. This can be done through a nucleophilic substitution reaction where dimethylamine reacts with the benzeneacetonitrile derivative.

  • Fluorination: : The final step is the introduction of the fluoro group. This can be achieved using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitrile group to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups

    Reduction: Amines and other reduced forms

    Substitution: Substituted derivatives with new functional groups replacing the fluoro group

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer treatment. Research indicates that alpha,alpha-Bis[4-(dimethylamino)phenyl]-2-fluoro-benzeneacetonitrile exhibits strong cytotoxic effects against various cancer cell lines.

Case Study: Clonogenic Assays

  • Objective : To evaluate the compound's effectiveness against tumor cells.
  • Methodology : Clonogenic assays were performed on different cancer cell lines including Lewis lung carcinoma and P388 leukemia.
  • Results : The compound demonstrated significant inhibition of cell proliferation, indicating its potential as an effective chemotherapeutic agent .

Antimicrobial Properties

Beyond its anticancer applications, this compound also exhibits antimicrobial properties. Studies have shown that derivatives containing the dimethylamino group demonstrate enhanced antibacterial activity against various pathogens.

Case Study: Antibacterial Activity

  • Objective : To assess the antibacterial efficacy of the compound.
  • Methodology : Testing against Gram-positive and Gram-negative bacteria.
  • Results : The compound showed significant activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

Therapeutic Combinations

Research has indicated that this compound can be effectively combined with other therapeutic agents to enhance treatment outcomes.

Combination Therapy Insights

  • Objective : To explore synergistic effects with existing chemotherapeutics.
  • Findings : When used in conjunction with traditional chemotherapeutics like bisantrene, the combination showed improved efficacy and reduced side effects in preclinical models .

Mechanism of Action

The mechanism of action of alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs involve variations in substituents on the benzene ring or α-position. Below is a comparative analysis based on substituent effects, electronic properties, and applications, derived from available literature and supplier data (see Table 1).

Table 1: Key Structural and Electronic Comparisons

Compound Name (CAS No.) Substituents (Position) Electronic Effects Key Applications/Notes
α,α-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile (Hypothetical) - 2-Fluoro (benzene)
- α-Bis[4-(dimethylamino)phenyl] (acetonitrile)
Strong electron donation (NMe₂) + moderate electron withdrawal (F) Potential fluorescent materials, charge-transfer systems
2-Fluoro-α-(methylamino)-Benzeneacetonitrile (370554-90-8) - 2-Fluoro (benzene)
- α-Methylamino (acetonitrile)
Moderate electron donation (NHMe) + electron withdrawal (F) Limited supplier data; likely intermediate in pharmaceuticals
2-Fluoro-α-hydroxy-Benzeneacetonitrile (290374-44-6) - 2-Fluoro (benzene)
- α-Hydroxy (acetonitrile)
Electron withdrawal (F and OH) creates polarizable structure Possible use in asymmetric synthesis (chiral center at α-position)
2-Formyl-3-Methyl-Benzeneacetonitrile (136262-99-2) - 2-Formyl (benzene)
- 3-Methyl (benzene)
Strong electron withdrawal (CHO) + steric hindrance (Me) Reactivity in nucleophilic additions (e.g., Knoevenagel condensations)

Key Findings

Electronic Modulation: The dimethylamino groups in the target compound enhance electron density at the α-position, facilitating charge-transfer interactions. In contrast, analogs like 2-Fluoro-α-hydroxy-Benzeneacetonitrile (290374-44-6) exhibit reduced electron density due to the hydroxyl group’s electron-withdrawing nature . Fluorine’s inductive effect stabilizes the aromatic ring but is less pronounced than formyl groups (e.g., in 136262-99-2), which significantly reduce electron density and alter reactivity .

Solubility and Stability: The dimethylamino substituents likely improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar methyl or formyl analogs. However, steric bulk from the bis-aryl groups may reduce crystallinity.

Synthetic Utility: The target compound’s dual electron-donating groups make it a candidate for metal coordination or as a ligand in catalysis. In contrast, 2-Fluoro-α-(methylamino)-Benzeneacetonitrile (370554-90-8) may serve as a precursor for heterocyclic synthesis due to its reactive amino group .

Biological Activity

Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile (CAS Number: 57855-49-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by two dimethylamino groups and a fluoro substituent on a benzene ring, which contributes to its biological activity. The molecular formula is C19H20F1N2, and it has a molecular weight of approximately 300.37 g/mol.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar to flavopiridol, this compound may inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to anti-proliferative effects in cancer cells .
  • Binding Affinity : Interaction studies show that this compound has significant binding affinity for various biological targets, potentially affecting cellular signaling pathways .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description Reference
Anticancer Activity Demonstrated cytotoxic effects against various cancer cell lines through CDK inhibition.
Anti-inflammatory Effects Exhibits anti-inflammatory properties by modulating cytokine levels and reducing edema.
Analgesic Properties Shows potential in pain relief by inhibiting inflammatory mediators like TNF-α.

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that this compound significantly inhibits the growth of prostate and colon cancer cells at concentrations below 200 nM. This effect is attributed to its ability to induce cell cycle arrest and apoptosis in cancerous cells .
  • Anti-inflammatory Mechanism : A study demonstrated that this compound reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. It was found to have an efficacy comparable to standard anti-inflammatory drugs like diclofenac sodium, with an inhibition percentage of 93.80% at 1 mM concentration .
  • Analgesic Activity : Another investigation highlighted its analgesic properties, revealing significant pain relief in models of acute inflammation. The compound's ability to lower TNF-α levels was noted as a critical mechanism for its analgesic effects .

Q & A

Q. What are the common synthetic pathways for alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves sequential substitution and coupling reactions. A plausible route includes:

Fluorination : Introducing fluorine at the ortho position of benzeneacetonitrile via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions .

Buchwald-Hartwig Amination : Coupling 4-(dimethylamino)phenyl groups to the central benzene ring using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand like Xantphos. This step requires precise control of temperature (80–100°C) and inert atmosphere .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol to achieve >95% purity .

  • Key Intermediates :
    2-Fluorobenzeneacetonitrile, 4-(dimethylamino)phenylboronic acid (pinacol ester) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Dimethylamino groups : Singlets at δ ~2.8–3.2 ppm (¹H) and δ ~40–45 ppm (¹³C) .
  • Fluorine : Coupling patterns in ¹H NMR (e.g., doublet of doublets due to ortho-F and adjacent CH groups) .
  • IR Spectroscopy :
  • Sharp peak at ~2220–2240 cm⁻¹ (C≡N stretch) .
  • Mass Spectrometry :
  • High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
  • Charge Distribution : Electron-donating dimethylamino groups increase electron density on the central benzene ring, while the fluorine atom withdraws electrons .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~3.5–4.0 eV) indicate potential applications in optoelectronics .
  • Solvatochromism : Simulate UV-Vis spectra in solvents (e.g., DMSO vs. hexane) to predict absorption maxima shifts .

Q. What strategies resolve contradictions in experimental data on the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Controlled Stability Studies :
pH Condition Degradation Pathway
<3Acidic hydrolysisCleavage of dimethylamino groups
7–9StableNo significant degradation
>10Base-induced decompositionNitrile hydrolysis to carboxylic acid
  • Analytical Cross-Validation : Use HPLC-PDA to track degradation products and ¹⁹F NMR to monitor fluorine environment changes .

Q. What are the challenges in optimizing this compound’s fluorescence quantum yield for bioimaging applications?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to red-shift emission .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to enhance Stokes shift .
  • Aggregation-Induced Emission (AIE) : Assess solid-state vs. solution-phase fluorescence to mitigate quenching .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Methodological Answer :
  • Standardized Protocols : Use the shake-flask method at 25°C with HPLC quantification .
  • Solvent Polarity :
Solvent Solubility (mg/mL) Reference
DMSO45.2 ± 1.3
Ethanol12.8 ± 0.9
Water<0.1
  • Purity Impact : Residual solvents (e.g., THF) from synthesis can artificially inflate solubility measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.